Praliciguat (IW-1973; CAS 1628730-49-3) is a potent, orally bioavailable systemic soluble guanylate cyclase (sGC) stimulator. Unlike traditional cardiovascular agents, it acts synergistically with endogenous nitric oxide (NO) to amplify cGMP production. It is specifically engineered for extensive tissue distribution and low clearance, making it a highly sought-after tool compound for cardiometabolic, renal, and fibrotic disease research [1].
Generic substitution with first-generation sGC stimulators (like riociguat) or non-specific NO donors often fails in systemic metabolic research. Riociguat is optimized for pulmonary vascular targeting and suffers from a short half-life (7–12 hours) requiring multiple daily administrations, which introduces significant peak-trough variability in chronic animal models [1]. Furthermore, traditional NO donors or PDE5 inhibitors cannot replicate praliciguat's mechanism in disease states characterized by oxidative stress and depleted endogenous NO, as praliciguat sensitizes sGC to low NO levels while penetrating deep tissue beds (liver, kidney, adipose) [2].
For chronic animal models, dosing frequency is a major logistical constraint. Praliciguat exhibits an effective half-life of 24–37 hours and low clearance, enabling once-daily (QD) oral dosing. In contrast, the first-in-class comparator riociguat has a half-life of 7–12 hours, necessitating three-times-daily (TID) administration to maintain exposure [1]. This difference significantly reduces animal handling stress and improves the reproducibility of long-term cardiometabolic studies.
| Evidence Dimension | Plasma Half-Life and Dosing Frequency |
| Target Compound Data | Praliciguat: 24–37 hours (QD dosing) |
| Comparator Or Baseline | Riociguat: 7–12 hours (TID dosing) |
| Quantified Difference | >2x longer half-life, reducing dosing interventions by 66% |
| Conditions | In vivo pharmacokinetic profiling (human/rodent translation) |
Allows researchers to utilize a once-daily dosing workflow in chronic disease models, reducing labor costs and handling-induced physiological stress.
Unlike earlier sGC stimulators that primarily target the pulmonary vasculature, praliciguat was specifically developed for extensive tissue partitioning. Pharmacological profiling shows broad distribution into adipose, kidney, heart, and liver tissues [1]. This systemic penetration is required to directly act on hepatic stellate cells and renal myofibroblasts, making it a superior precursor for multi-organ fibrotic models compared to vascular-restricted analogs.
| Evidence Dimension | Tissue Distribution Profile |
| Target Compound Data | Praliciguat: High partitioning in liver, kidney, and adipose tissue |
| Comparator Or Baseline | First-generation sGCs (e.g., Riociguat): Primarily pulmonary/vascular distribution |
| Quantified Difference | Broad multi-organ penetration vs. restricted vascular localization |
| Conditions | In vivo quantitative whole-body autoradiography (QWBA) and tissue sampling |
Essential for procuring a compound that can physically reach and modulate fibrotic targets in hepatic (NASH) and renal (diabetic nephropathy) tissue beds.
Praliciguat provides highly quantifiable metabolic improvements in standard obesity models. In a Diet-Induced Obesity (DIO) mouse model, a 6 mg/kg dose of praliciguat reduced fasting plasma insulin by 53% and lowered liver triglycerides by 36% compared to vehicle controls [1]. These robust quantitative shifts establish praliciguat as a reliable positive control for evaluating sGC-mediated metabolic interventions.
| Evidence Dimension | Fasting Insulin and Liver Triglycerides |
| Target Compound Data | Praliciguat (6 mg/kg): -53% insulin, -36% liver triglycerides |
| Comparator Or Baseline | Vehicle-treated DIO control: 0% reduction (baseline) |
| Quantified Difference | 53% reduction in fasting insulin; 36% reduction in hepatic triglycerides |
| Conditions | Male C57BL/6J mice on 60% high-fat diet (28-day treatment) |
Provides a validated, highly effective benchmark compound for researchers designing in vivo assays for insulin resistance and hepatic steatosis.
For in vitro assay preparation, compound solubility dictates maximum stock concentrations and solvent toxicity limits. Praliciguat demonstrates excellent solubility in dimethyl sulfoxide (DMSO), reaching up to 250 mg/mL (467.85 mM) with ultrasonication . This allows for the preparation of highly concentrated stock solutions, minimizing the final DMSO percentage in cell culture media when performing dose-response curves (e.g., around its 197 nM EC50).
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | Praliciguat: 250 mg/mL (467.85 mM) |
| Comparator Or Baseline | Standard lipophilic small molecules: Typically <50 mg/mL |
| Quantified Difference | Up to 5x higher stock concentration capacity |
| Conditions | In vitro solvent preparation (DMSO with ultrasonic assistance) |
Ensures seamless integration into high-throughput screening workflows by preventing compound precipitation and minimizing solvent-induced cellular toxicity.
Due to its extended half-life and extensive renal tissue penetration, praliciguat is the preferred sGC stimulator for long-term dosing in ZSF1 or Dahl rat models of cardiorenal failure. Its ability to be administered once daily minimizes handling stress, ensuring high reproducibility in chronic studies[1].
Praliciguat's proven ability to distribute into liver tissue and significantly reduce hepatic triglycerides makes it an ideal positive control for studying the suppression of hepatic stellate cell fibrotic transformation in diet-induced NASH models [2].
With a high DMSO solubility (250 mg/mL) and a reliable EC50 of 197 nM in HEK-293 cells, praliciguat serves as a highly processable, stable reference standard for calibrating novel sGC stimulators or measuring cGMP elevation in whole-cell assays .